molecular formula C21H24N6O3 B2476552 1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900258-68-6

1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2476552
CAS RN: 900258-68-6
M. Wt: 408.462
InChI Key: YJSNXOWKXPJHGR-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

Research has identified compounds with the imidazo[2,1-f]purine-2,4-dione nucleus, including variations similar to the specified chemical, showing significant affinity for serotoninergic and dopaminergic receptors. These compounds have been evaluated for their potential as ligands for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine (D2) receptors. Notably, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have led to the identification of potent receptor ligands, suggesting essential roles for substituents at this position in receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary in vivo pharmacological studies have suggested potential anxiolytic and antidepressant activities for these derivatives (Zagórska et al., 2015).

Phosphodiesterases Activity

Further investigation into the biological activities of imidazo[2,1-f]purine derivatives has extended to their inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. These studies aim to understand the structural features responsible for receptor and enzyme activity. A notable compound, identified for its promising structure for further modification and detailed mechanistic study, has shed light on the potential for hybrid ligands that target both receptor activity and enzyme inhibition (Zagórska et al., 2016).

Antiproliferative Activity

The design and synthesis of novel compounds, incorporating the 1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione structure or similar, have been explored for anticancer applications. A study focused on derivatives bearing a N-(2-morpholinoethyl) group and a 2-substituted imidazole segment on a naphthoquinone skeleton, showing significant antiproliferative activity against various human cancer cell lines, highlighting the potential for these compounds in cancer therapy (Liu et al., 2018).

properties

IUPAC Name

4,7-dimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-15-14-26-17-18(22-20(26)27(15)16-6-4-3-5-7-16)23(2)21(29)25(19(17)28)9-8-24-10-12-30-13-11-24/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSNXOWKXPJHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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